2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol
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Overview
Description
2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorobenzyl group, a sulfanyl group, and a methoxy group attached to a pyrimidinol core
Preparation Methods
The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol typically involves multiple steps, starting with the preparation of the pyrimidinol core. The dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with 2,6-dichlorobenzyl chloride in the presence of a base. The sulfanyl group is then added via a thiolation reaction, often using thiourea or a similar reagent. The methoxy group is introduced through methylation, typically using methyl iodide or dimethyl sulfate under basic conditions .
Chemical Reactions Analysis
2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrimidinol core or the dichlorobenzyl group using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol involves its interaction with specific molecular targets. The dichlorobenzyl group is known to interact with biological membranes, potentially disrupting their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their activity. The methoxy group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol can be compared with other similar compounds, such as:
- 2-[(2,6-Dichlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a similar dichlorobenzyl and sulfanyl group but differs in the core structure and additional substituents .
- 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole : This compound shares the dichlorobenzyl and sulfanyl groups but has a different core structure, leading to distinct properties and applications .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-18-10-5-15-12(16-11(10)17)19-6-7-8(13)3-2-4-9(7)14/h2-5H,6H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTDFWMDQPMJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)SCC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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